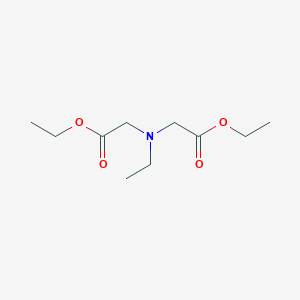
Diethyl 2,2'-(ethylimino)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(ethylimino)diacetate is an organic compound with the molecular formula C10H19NO4. It is a diester derivative of imino diacetic acid, characterized by the presence of two ethyl ester groups and an ethylimino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-(ethylimino)diacetate can be synthesized through the reaction of ethyl bromoacetate with ethylamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like methanol or ethanol. The general reaction scheme is as follows:
BrCH2COOEt+EtNH2→EtOOCCH2NHEt+KBr
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-(ethylimino)diacetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-(ethylimino)diacetate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom using alkyl halides.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The ethylimino group can be oxidized to form oximes or other nitrogen-containing derivatives.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Alkylation: N-alkylated derivatives.
Hydrolysis: Imino diacetic acid and ethanol.
Oxidation: Oximes or nitroso compounds.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-(ethylimino)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-(ethylimino)diacetate involves its ability to act as a nucleophile due to the presence of the ethylimino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as alkylation or hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another diester compound used in organic synthesis.
Ethyl acetoacetate: A β-keto ester with similar reactivity.
Diethyl oxalate: A diester of oxalic acid.
Uniqueness
Diethyl 2,2’-(ethylimino)diacetate is unique due to the presence of the ethylimino group, which imparts distinct reactivity compared to other diesters. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds.
Propiedades
Número CAS |
91017-42-4 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
ethyl 2-[(2-ethoxy-2-oxoethyl)-ethylamino]acetate |
InChI |
InChI=1S/C10H19NO4/c1-4-11(7-9(12)14-5-2)8-10(13)15-6-3/h4-8H2,1-3H3 |
Clave InChI |
DGOYJFOQFYMNHH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)OCC)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)

![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
